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Compound of Interest

3-(Pyrimidin-2-ylamino)benzoic
Compound Name: d
aci

Cat. No.: B173465

An In-depth Technical Guide to a Key Kinase Inhibitor Intermediate: 4-Methyl-3-((4-(pyridin-3-
yl)pyrimidin-2-yl)amino)benzoic acid

A Note to the Reader: Initial searches for "3-(Pyrimidin-2-ylamino)benzoic acid" did not yield
significant, in-depth technical data suitable for the requested guide. However, the closely
related and structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-
yl)amino)benzoic acid (CAS No. 641569-94-0), is a well-documented and critical intermediate
in the synthesis of the tyrosine kinase inhibitor, Nilotinib. Given the intended audience of
researchers and drug development professionals, this guide will focus on this latter, industrially
significant compound to provide a comprehensive and valuable technical resource.

Introduction

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a heterocyclic aromatic
carboxylic acid that has garnered significant attention in medicinal chemistry. Its primary
importance lies in its role as a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl
tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The
structural features of this molecule, including the pyrimidine, pyridine, and benzoic acid
moieties, make it a valuable scaffold in the development of kinase inhibitors and other potential
therapeutic agents.[1] This guide provides a comprehensive overview of its chemical
properties, synthesis, and applications for researchers and professionals in the field of drug
development.
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Chemical and Physical Properties

This compound is typically a pale beige or yellow-white solid.[2] It is hygroscopic and should be

stored under an inert atmosphere (nitrogen or argon) at 2—8 °C.[2]

~ore Identif I .

Property Value Source
4-methyl-3-[(4-pyridin-3-
IUPAC Name ylpyrimidin-2-yl)amino]benzoic PubChem][3]
acid
CAS Number 641569-94-0 ChemicalBook[2], PubChem[3]
Molecular Formula C17H14N4O2 PubChem|[3]
Molecular Weight 306.32 g/mol PubChem][3]
CC1=C(C=C(C=C1)C(=0)O)N
Canonical SMILES C2=NC=CC(=N2)C3=CN=CC=  PubChem][3]
C3
LDLZPHLSVKGFSC- _
InChl Key ChemicalBook[2]
UHFFFAOYSA-N
Property Value Source
Melting Point >257°C (decomposition) ChemicalBook[2]
Boiling Point (Predicted) 587.9 £+ 60.0 °C ChemicalBook[2]
Density (Predicted) 1.336 g/cm3 ChemicalBook[2]
pKa (Predicted) 4.35+0.10 ChemicalBook[2]
N DMSO (Slightly), Methanol ,
Solubility ChemicalBook[2]

(Slightly, Heated)

Synthesis and Mechanism
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The synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a multi-step
process that involves the formation of a guanidine intermediate followed by a cyclization
reaction.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: the formation of a guanidinium
salt from 3-amino-4-methylbenzoic acid, followed by its condensation with a chalcone-like
intermediate to form the final pyrimidine ring system.

Guanidine Intermediate

Samcaetivbenzocas (3-((aminoiminomethyl)amino)-4-methylbenzoic acidD

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

E—(D|methy|am|nD)-1-(pyndln-3-yl)pr0p-2-en-1-0n9

Click to download full resolution via product page

Caption: Synthetic workflow for 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on literature procedures.[2]

Step 1: Formation of the Guanidine Intermediate

To a solution of 3-amino-4-methylbenzoic acid in a suitable alcoholic solvent (e.g., primary
isoamyl alcohol), add an aqueous solution of cyanamide.[1]

» Slowly add hydrochloric acid dropwise while maintaining the reaction temperature between
50-65°C.[1]

e Heat the mixture to approximately 100°C and maintain for several hours.[1]

o After the initial reaction period, a second portion of acid may be added, and the reaction is
continued for several more hours to ensure complete conversion.[1]
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Upon completion, the solvent is removed, and the product is precipitated with a non-polar
solvent like acetone to yield the guanidine hydrochloride intermediate.[1]

Step 2: Cyclization to the Final Product

In a round bottom flask under a nitrogen atmosphere, combine the guanidine intermediate,
3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.[2]

Heat the reaction mixture to reflux and stir for approximately 12 hours.[2]

Cool the reaction to room temperature and add a solution of sodium hydroxide in deionized
water.[2]

Heat the mixture to reflux again, then cool to room temperature.[2]
Adjust the pH with hydrochloric acid and stir for one hour.[2]

Filter the resulting solid, wash with deionized water, and dry under a vacuum to yield 4-
methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2]

Spectroscopic and Analytical Data

Characterization of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is typically

performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR): 1H and 3C NMR are used to confirm the structure by
identifying the aromatic protons and carbons of the benzoic acid, pyrimidine, and pyridine
rings, as well as the methyl and amine protons.[1]

Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the
compound. The exact mass is 306.1117.[3][4]

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic peaks
for the N-H stretch of the secondary amine, the O-H and C=0 stretches of the carboxylic
acid, and C=N and C=C stretches of the aromatic and heteroaromatic rings.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of
the synthesized compound, which is typically 295% for commercial batches.[1]
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Applications in Drug Development
Role as a Kinase Inhibitor Intermediate

The primary application of this compound is as a crucial building block in the synthesis of
Nilotinib.[1][2] The carboxylic acid group is activated and then reacted with 3-(4-methyl-1H-
imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond in Nilotinib.

G—Methyl-S-((ﬂf—(pyridin—3—y|)pyrimidin—2—yl)amino)benzoic ac@ Amide Coupling

G—(4-methyl-1H-imidazol-l-yl)-5-(trif|uoromethyl)aniIin9

Click to download full resolution via product page

Caption: Role as an intermediate in the synthesis of Nilotinib.

Potential Biological Activity

While primarily used as an intermediate, the core structure of 4-methyl-3-((4-(pyridin-3-
yl)pyrimidin-2-yl)amino)benzoic acid suggests inherent biological activity. The aminopyrimidine
scaffold is a known "privileged structure” in medicinal chemistry, frequently found in kinase
inhibitors.[1] This compound itself has been shown to exhibit inhibitory effects against various
cancer cell lines, such as K562 leukemia cells, and targets the Bcr-Abll kinase.[1] Its
mechanism of action involves competing with ATP for the kinase's binding site, thereby
disrupting signaling pathways that are essential for cancer cell proliferation and survival.[1]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with
skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory
irritation.[2]

Precautionary Statements:
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e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
e P271: Use only outdoors or in a well-ventilated area.[2]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a compound of significant
interest to the pharmaceutical industry, particularly in the field of oncology. Its role as a key
intermediate in the synthesis of Nilotinib underscores the importance of efficient and scalable
synthetic routes. Furthermore, its inherent biological activity as a kinase inhibitor highlights the
potential for this and similar scaffolds in the design of novel therapeutic agents. This guide has
provided a technical overview of its properties, synthesis, and applications to aid researchers
and drug development professionals in their work with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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